molecular formula C20H22FNO2S B4562625 1-({4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}carbonothioyl)piperidine

1-({4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}carbonothioyl)piperidine

Cat. No.: B4562625
M. Wt: 359.5 g/mol
InChI Key: ZOPGJBICZDYEOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-({4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}carbonothioyl)piperidine is a useful research compound. Its molecular formula is C20H22FNO2S and its molecular weight is 359.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 359.13552828 g/mol and the complexity rating of the compound is 430. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Spiro[indane-1,4‘-piperidine] Derivatives Research

  • Research has been conducted on spiro[indane-1,4‘-piperidine] derivatives, which are related to the compound , for their high-affinity and selectivity as σ ligands. The study involves the synthesis of these derivatives and their pharmacological properties, including their affinities for various central nervous system receptors. This research provides insights into the structural and functional characteristics of these compounds, potentially guiding future pharmacological applications (Tacke et al., 2003).

Synthesis and Application in Carbohydrate Chemistry

  • Another study focused on the synthesis and application of a protected glycosyl donor in carbohydrate chemistry. This involves the design, synthesis, and evaluation of a protection group for hydroxyl groups, showcasing the compound's utility in synthetic organic chemistry and its potential for creating complex carbohydrate structures (Spjut et al., 2010).

Role in Modulating Orexin-1 Receptor Mechanisms

  • Research on compounds related to 1-({4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}carbonothioyl)piperidine has explored their role in modulating Orexin-1 receptor mechanisms. This study offers insights into the potential therapeutic applications of these compounds in treating binge eating and possibly other eating disorders with a compulsive component, highlighting the significant role of Orexin-1 receptor mechanisms (Piccoli et al., 2012).

Exploration of Allosteric Modulators

  • The synthesis and evaluation of substituted N-benzyl piperidines in the GBR series have identified compounds acting as allosteric modulators of the serotonin transporter. This research underlines the importance of structural modifications in enhancing or modulating the pharmacological activity of these compounds, providing a foundation for developing new therapeutic agents (Boos et al., 2006).

Anticancer Activity of Piperidone Analogs

  • The synthesis and structural determination of 3,5-bis(2-fluorobenzylidene)-4-piperidone analogs have been studied for their anticancer activity. This research demonstrates the potential of these compounds in developing new anticancer agents, with their molecular structures providing valuable information for further drug design and development efforts (Lagisetty et al., 2009).

Properties

IUPAC Name

[4-[(2-fluorophenyl)methoxy]-3-methoxyphenyl]-piperidin-1-ylmethanethione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FNO2S/c1-23-19-13-15(20(25)22-11-5-2-6-12-22)9-10-18(19)24-14-16-7-3-4-8-17(16)21/h3-4,7-10,13H,2,5-6,11-12,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOPGJBICZDYEOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=S)N2CCCCC2)OCC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.